4-[2-(1H-Pyrazol-1-yl)ethyl]phenol
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Overview
Description
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is an organic compound that features a phenol group attached to a pyrazole ring through an ethyl linker. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and related compounds.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with only the pyrazole ring.
Pyrazoline: A reduced form of pyrazole with a saturated ring.
Phenol: Lacks the pyrazole ring but has similar reactivity due to the phenol group
Uniqueness
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is unique due to its combination of a phenol group and a pyrazole ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
CAS No. |
80200-07-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8,14H,6,9H2 |
InChI Key |
OHDHUONEWKWMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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